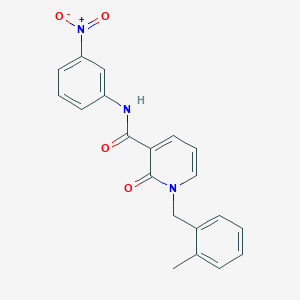

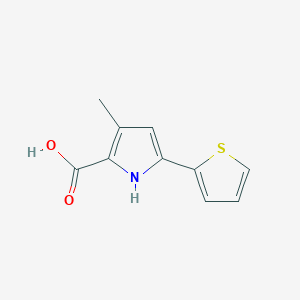

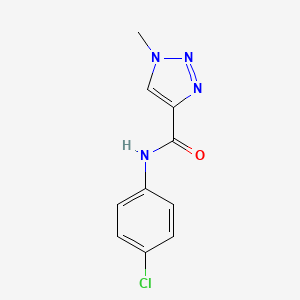

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with a methoxy group and a pyrrolidinone group. Pyrrolidinones are a type of lactam (a cyclic amide) and are present in many pharmaceuticals due to their bioactivity .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques would provide information about the connectivity of the atoms, the presence of functional groups, and the 3D arrangement of the atoms .Chemical Reactions Analysis

As a benzamide derivative, this compound could undergo various chemical reactions. For example, the amide group could be hydrolyzed to yield a carboxylic acid and an amine. The methoxy group could undergo demethylation under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar amide group would likely make this compound somewhat soluble in polar solvents. The compound’s melting and boiling points would depend on its molecular weight and the strength of the intermolecular forces .Mécanisme D'action

The mechanism of action of N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-methylbenzamide is not fully understood, but it is believed to act as a modulator of the dopamine D2 receptor. This compound has been shown to increase the binding affinity of the D2 receptor and may act as a partial agonist. Additionally, this compound has been shown to inhibit the reuptake of dopamine, leading to increased levels of dopamine in the brain.

Biochemical and physiological effects:

This compound has been shown to exhibit a variety of biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity and induce hyperactivity. Additionally, this compound has been shown to increase dopamine release in the brain and may have potential as a treatment for dopamine-related disorders such as attention deficit hyperactivity disorder (ADHD).

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-methylbenzamide in lab experiments is its potential as a lead compound for drug discovery. Additionally, this compound has been shown to exhibit a variety of biochemical and physiological effects, making it a useful tool for studying dopamine-related disorders. However, there are limitations to using this compound in lab experiments. For example, the synthesis of this compound is a complex process that requires expertise in organic chemistry. Additionally, the mechanism of action of this compound is not fully understood, which may limit its usefulness in certain types of experiments.

Orientations Futures

There are several future directions for research on N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-methylbenzamide. One area of research is the development of new drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a treatment for dopamine-related disorders. Finally, more research is needed to explore the potential applications of this compound in cancer research and drug discovery.

In conclusion, this compound is a synthetic compound that has potential applications in a variety of scientific research areas. The synthesis of this compound is a complex process that requires expertise in organic chemistry. This compound has been shown to exhibit a variety of biochemical and physiological effects, and may have potential as a treatment for dopamine-related disorders and cancer. Further research is needed to fully understand the mechanism of action of this compound and its potential as a lead compound for drug discovery.

Méthodes De Synthèse

The synthesis of N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-methylbenzamide involves several steps, including the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. The resulting compound is then reacted with N-(3-methoxyphenyl)pyrrolidin-2-one to form this compound. The synthesis of this compound is a complex process that requires careful attention to detail and expertise in organic chemistry.

Applications De Recherche Scientifique

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-methylbenzamide has been shown to have potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to inhibit the growth of cancer cells and may have potential as a cancer treatment. In drug discovery, this compound has been used as a lead compound for the development of new drugs.

Propriétés

IUPAC Name |

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-13-5-3-6-14(9-13)19(23)20-15-10-18(22)21(12-15)16-7-4-8-17(11-16)24-2/h3-9,11,15H,10,12H2,1-2H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLLTPBCHARKOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

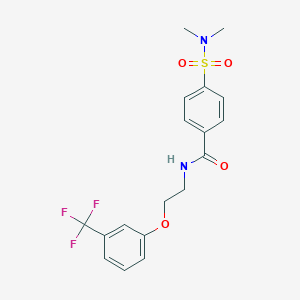

![4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2414493.png)

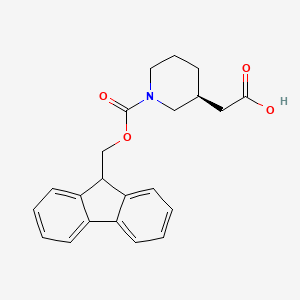

![ethyl 3-(4-ethylphenyl)-1-(2-methylbenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B2414494.png)

![2-(Difluoromethyl)thieno[2,3-b]thiophene-5-carboxylic acid](/img/structure/B2414505.png)

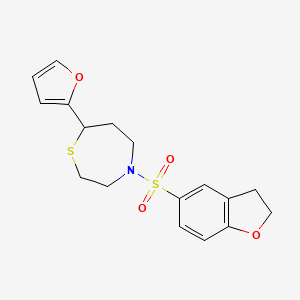

![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2414515.png)